molecular formula C7H8BBrO2 B1271539 3-Bromomethylphenylboronic acid CAS No. 51323-43-4

3-Bromomethylphenylboronic acid

Cat. No. B1271539
Key on ui cas rn: 51323-43-4
M. Wt: 214.85 g/mol
InChI Key: ATRFDLFMCLYROQ-UHFFFAOYSA-N
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Patent
US08748632B2

Procedure details

Potassium carbonate (0.166 g, 1.2 mmol) was added to a solution of 2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (0.235 g, 1 mmol) and 3-(bromomethyl)phenylboronic acid (0.257 g, 1.2 mmol) in acetone (10 mL). After stirring for 1 h at 60° C., the reaction mixture was cooled to room temperature and filtered and the filtrate was evaporated under reduced pressure to give crude 34(2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)phenylboronic acid as a colorless solid (0.315 g, 85%). The crude product was used for the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 2H), 7.83 (s, 1H), 7.73-7.68 (m, 2H), 7.56 (s, 1H), 7.47 (d, 1H, J=7.8 Hz), 7.32 (t, 1H, J=7.8 Hz), 7.04 (d, 1H, J=8.7 Hz), 5.25 (s, 2H), 4.85-4.81 (m, 1H), 2.01-1.98 (m, 2H), 1.75-1.59 (m, 6H). LC-MS (ESI) Calcd for C19H20BNO4S [M+H]+: 370.12. Found: 369.90.
Quantity
0.166 g
Type
reactant
Reaction Step One
Name
2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Quantity
0.235 g
Type
reactant
Reaction Step One
Quantity
0.257 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C1(N2CCC3C(=CC(O)=CC=3)C2=O)CCCC1.BrC[C:26]1[CH:27]=[C:28]([B:32]([OH:34])[OH:33])[CH:29]=[CH:30][CH:31]=1>CC(C)=O>[C:28]1([B:32]([OH:34])[OH:33])[CH:29]=[CH:30][CH:31]=[CH:26][CH:27]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0.166 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Quantity
0.235 g
Type
reactant
Smiles
C1(CCCC1)N1C(C2=CC(=CC=C2CC1)O)=O
Name
Quantity
0.257 g
Type
reactant
Smiles
BrCC=1C=C(C=CC1)B(O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.315 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 215.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08748632B2

Procedure details

Potassium carbonate (0.166 g, 1.2 mmol) was added to a solution of 2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one (0.235 g, 1 mmol) and 3-(bromomethyl)phenylboronic acid (0.257 g, 1.2 mmol) in acetone (10 mL). After stirring for 1 h at 60° C., the reaction mixture was cooled to room temperature and filtered and the filtrate was evaporated under reduced pressure to give crude 34(2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)phenylboronic acid as a colorless solid (0.315 g, 85%). The crude product was used for the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 2H), 7.83 (s, 1H), 7.73-7.68 (m, 2H), 7.56 (s, 1H), 7.47 (d, 1H, J=7.8 Hz), 7.32 (t, 1H, J=7.8 Hz), 7.04 (d, 1H, J=8.7 Hz), 5.25 (s, 2H), 4.85-4.81 (m, 1H), 2.01-1.98 (m, 2H), 1.75-1.59 (m, 6H). LC-MS (ESI) Calcd for C19H20BNO4S [M+H]+: 370.12. Found: 369.90.
Quantity
0.166 g
Type
reactant
Reaction Step One
Name
2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Quantity
0.235 g
Type
reactant
Reaction Step One
Quantity
0.257 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C1(N2CCC3C(=CC(O)=CC=3)C2=O)CCCC1.BrC[C:26]1[CH:27]=[C:28]([B:32]([OH:34])[OH:33])[CH:29]=[CH:30][CH:31]=1>CC(C)=O>[C:28]1([B:32]([OH:34])[OH:33])[CH:29]=[CH:30][CH:31]=[CH:26][CH:27]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0.166 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
2-cyclopentyl-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one
Quantity
0.235 g
Type
reactant
Smiles
C1(CCCC1)N1C(C2=CC(=CC=C2CC1)O)=O
Name
Quantity
0.257 g
Type
reactant
Smiles
BrCC=1C=C(C=CC1)B(O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.315 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 215.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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